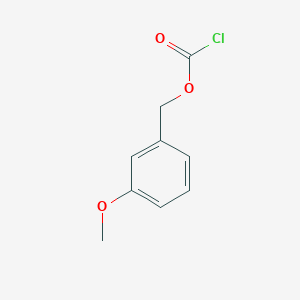

(3-Methoxyphenyl)methyl chloroformate

Description

Significance of Chloroformate Esters as Versatile Synthetic Intermediates and Reagents

Chloroformate esters, with the general formula ROC(O)Cl, are a cornerstone class of reagents in organic chemistry, prized for their utility as synthetic intermediates. nih.gov Their reactivity is similar to that of acyl chlorides, making them effective electrophiles. wikipedia.org This reactivity allows them to participate in a wide range of chemical transformations, making them indispensable tools for synthetic chemists.

One of the most prominent uses of chloroformate esters is in the introduction of protecting groups for amines, alcohols, and other nucleophilic functional groups. nih.gov For example, benzyl (B1604629) chloroformate is famously used to introduce the carboxybenzyl (Cbz) protecting group, a foundational strategy in peptide synthesis. nih.gov Similarly, 9-fluorenylmethyl chloroformate (Fmoc-Cl) is employed to attach the Fmoc protecting group, which is crucial for solid-phase peptide synthesis. nih.gov

The versatility of chloroformate esters extends to the synthesis of various functional groups. Their reaction with amines yields carbamates, with alcohols produces carbonate esters, and with carboxylic acids forms mixed anhydrides. wikipedia.org These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Beyond their role in protection and functional group interconversion, chloroformates are also valuable as derivatization agents, particularly in chromatography. nih.gov They are used to convert polar analytes like amino acids, phenols, and carboxylic acids into less polar, more volatile derivatives, which facilitates their analysis by gas chromatography/mass spectrometry. nih.govwikipedia.org

The table below summarizes the key synthetic applications of chloroformate esters.

| Reactant | Product | Transformation | Significance |

| Amine (R'-NH₂) | Carbamate (B1207046) (ROC(O)NHR') | Carbamation | Protecting group chemistry, synthesis of urethanes. |

| Alcohol (R'-OH) | Carbonate Ester (ROC(O)OR') | Carbonate formation | Synthesis of polycarbonates, organic intermediates. |

| Carboxylic Acid (R'-COOH) | Mixed Anhydride (ROC(O)OC(O)R') | Anhydride synthesis | Activation of carboxylic acids for further reactions. |

Positioning of (3-Methoxyphenyl)methyl Chloroformate within the Broader Class of Aryl-Substituted Chloroformates

This compound belongs to the arylalkyl subdivision of the larger class of aryl-substituted chloroformates. These compounds are valuable synthetic intermediates used in the production of pesticides, pharmaceuticals, polymers, and dyes. nih.gov The defining feature of this class is the presence of an aromatic ring within the ester group, which can significantly influence the reactivity and properties of the molecule.

Aryl chloroformates are typically synthesized from the corresponding phenols, which are less reactive than aliphatic alcohols. nih.gov Their synthesis may require elevated temperatures or the conversion of the phenol (B47542) to a more reactive alkali metal phenoxide before reaction with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). nih.gov As an arylalkyl chloroformate, this compound is synthesized from the corresponding aryl-substituted alcohol, (3-methoxyphenyl)methanol. Modern methods often employ triphosgene in the presence of a base to avoid the use of highly hazardous phosgene gas. google.comepo.org

The presence of the methoxy-substituted benzene (B151609) ring in this compound introduces specific electronic effects. The methoxy (B1213986) group at the meta position exerts a moderate electron-withdrawing inductive effect and a weak electron-donating resonance effect. These electronic influences can modulate the reactivity of the chloroformate group and the stability of any intermediates formed during reactions, distinguishing its chemical behavior from that of simple alkyl chloroformates like methyl chloroformate or unsubstituted arylalkyl chloroformates like benzyl chloroformate. nih.govwikipedia.org

The table below compares this compound with other relevant chloroformates.

| Compound Name | Class | Key Structural Feature | Common Application |

| Methyl Chloroformate | Alkyl | Simple methyl ester | Introduction of methoxycarbonyl group. wikipedia.org |

| Benzyl Chloroformate | Arylalkyl | Unsubstituted benzyl group | Introduction of the Cbz protecting group. nih.gov |

| This compound | Arylalkyl | Methoxy-substituted benzyl group | Introduction of a methoxy-substituted benzylic moiety. |

| Phenyl Chloroformate | Aryl | Phenyl ester | Reagent in ester and carbonate synthesis. mdpi.com |

Current Research Landscape and Unaddressed Questions Pertaining to this compound Chemistry

The current research landscape for chloroformate esters is focused on several key areas, including the development of safer and more environmentally benign synthetic methods and the detailed mechanistic study of their reactions. researchgate.netontosight.ai While extensive research exists for compounds like benzyl chloroformate, specific studies focusing exclusively on this compound are less common. nih.gov Much of the current understanding of its chemistry is extrapolated from studies on closely related substituted benzyl chloroformates.

A significant area of contemporary research involves the kinetic analysis of chloroformate solvolysis. nih.gov Studies on benzyl chloroformate and p-nitrobenzyl chloroformate, for example, have utilized the extended Grunwald-Winstein equation to elucidate reaction mechanisms. nih.gov These studies reveal that the solvolysis can proceed through different pathways, such as an association-dissociation mechanism or an ionization mechanism, depending on the solvent's nucleophilicity and ionizing power. nih.gov The electronic nature of substituents on the aromatic ring plays a crucial role in determining the preferred pathway.

Despite this broader context, several unaddressed questions pertaining specifically to this compound remain:

Detailed Mechanistic Studies: A thorough kinetic analysis of the solvolysis of this compound across a wide range of solvents has not been reported. Such a study would precisely quantify the influence of the meta-methoxy group on the reaction mechanism and transition state stability, providing a deeper understanding of its reactivity compared to other substituted benzyl chloroformates.

Synthetic Utility Exploration: The full synthetic potential of the (3-methoxyphenyl)methyl moiety has yet to be systematically explored. Research is needed to identify unique applications where this specific protecting group or synthetic intermediate offers advantages over more common reagents, perhaps in terms of cleavage conditions or stability in complex syntheses.

Optimization of "Green" Synthesis: While general methods for non-phosgene synthesis of chloroformates exist, a process optimized specifically for the high-yield, environmentally friendly production of this compound has not been detailed in the literature. researchgate.net Developing such a protocol using safer reagents and solvents would be a valuable contribution.

Comparative Reactivity Studies: Direct, side-by-side comparisons of the reactivity of ortho-, meta-, and para-methoxyphenylmethyl chloroformates are lacking. Such studies would provide clear insights into how the substituent position on the benzyl ring fine-tunes the compound's electrophilicity and reaction outcomes.

Addressing these questions would not only fill a gap in the fundamental understanding of this specific reagent but could also unlock new applications for it in organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)methyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-2-3-7(5-8)6-13-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLMHWUBPMDABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81228-89-9 | |

| Record name | (3-methoxyphenyl)methyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methoxyphenyl Methyl Chloroformate and Analogues

Historical and Contemporary Phosgene-Based Synthetic Routes for Chloroformates

Historically, the industrial synthesis of chloroformates has been dominated by the reaction of an alcohol with phosgene (B1210022) (COCl₂). kobe-u.ac.jp Phosgene, a highly reactive C1 building block, facilitates efficient and high-yield syntheses of a wide array of chemical products, including chloroformates. kobe-u.ac.jp The conventional process involves dissolving phosgene in an inert solvent, such as toluene, and then adding the corresponding alcohol, like benzyl (B1604629) alcohol, at low temperatures. orgsyn.org The reaction proceeds to form the chloroformate and hydrogen chloride (HCl) as a byproduct. orgsyn.org

Despite its efficiency, the extreme toxicity of phosgene gas necessitates stringent safety protocols and on-demand, on-site production, making its use in laboratory settings particularly hazardous. kobe-u.ac.jpchemistryviews.org These safety concerns have been a primary driver for the development of alternative synthetic routes.

Development and Implementation of Non-Phosgene Methodologies in Chloroformate Synthesis

In response to the hazards associated with phosgene, a variety of non-phosgene methodologies have been developed. These modern approaches prioritize safety, operational simplicity, and cost-effectiveness without compromising yield or purity. organic-chemistry.org

Carbonylation Approaches Utilizing Carbon Monoxide and Sulfur as Carbonyl Sources

Carbonylation reactions, which introduce a carbonyl group into a molecule, represent a powerful strategy in organic synthesis. nih.govosti.gov Using carbon monoxide (CO) as a direct C1 source is an atom-economical alternative to phosgene. researchgate.net A notable non-phosgene route to benzyl chloroformate derivatives involves a two-step process starting with the carbonylation of benzyl alcohols. researchgate.net In this method, the alcohol is first reacted with carbon monoxide and sulfur in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by esterification to produce an S-methyl O-benzyl carbonothioate (B8497899) intermediate. researchgate.net This intermediate is then chlorinated using sulfuryl chloride to yield the final benzyl chloroformate product in high yields. researchgate.net This approach successfully bypasses the direct use of phosgene, offering a safer synthetic pathway. researchgate.net

Photo-On-Demand Synthesis Strategies from Chloroform (B151607) and Alcohols

A groundbreaking advancement in chloroformate synthesis is the "photo-on-demand" method, which utilizes chloroform as both a solvent and a phosgene precursor. researchgate.netacs.org This technique involves irradiating a chloroform solution containing a primary alcohol with UV light while bubbling oxygen through the mixture. organic-chemistry.orgresearchgate.net The photochemical reaction generates phosgene in situ, which immediately reacts with the alcohol to form the corresponding chloroformate in high yields. researchgate.netacs.org

This innovative process avoids the handling and transportation of phosgene gas or its oligomers, significantly enhancing safety and simplifying the operational setup. chemistryviews.orgorganic-chemistry.org The reaction can be controlled simply by turning the light source on or off, and it has been successfully applied to synthesize various chloroformates on a practical gram scale. organic-chemistry.orgkobe-u.ac.jp

Evaluation of Phosgene Alternatives (e.g., Triphosgene (B27547), Diphosgene, Phenyl Chloroformate) for Aryl Chloroformate Formation

To circumvent the hazards of gaseous phosgene, solid or liquid phosgene equivalents have become popular, especially in laboratory-scale synthesis. kobe-u.ac.jp Triphosgene, also known as bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene. nih.govwikipedia.org It can be prepared through the exhaustive photochlorination of dimethyl carbonate. nih.gov In the presence of a nucleophilic catalyst, such as a tertiary amine, triphosgene decomposes to generate phosgene in situ, which then reacts with alcohols to form chloroformates. guidechem.com This method has been widely used to prepare various alkyl and aryl chloroformates in excellent yields under mild conditions. google.com

Diphosgene (trichloromethyl chloroformate), a liquid, is another commonly used phosgene substitute that is easier to handle than the gaseous form but shares its toxicity. orgsyn.orgwikipedia.org It is effective in preparing isocyanates and acid chlorides from amino acids. orgsyn.org More recently, phenyl chloroformate has been identified as an inherently safer phosgene substitute for certain transformations, particularly when used in conjunction with Lewis base catalysts to promote nucleophilic substitution reactions of alcohols. d-nb.info

Investigation of Catalytic Systems and Optimized Reaction Conditions for Chloroformate Formation

The efficiency and selectivity of chloroformate synthesis are highly dependent on the catalytic system and reaction conditions. In triphosgene-based syntheses, amine bases like pyridine (B92270) or triethylamine (B128534) are crucial. nih.gov They act as nucleophilic catalysts to promote the decomposition of triphosgene and also serve as acid scavengers to neutralize the HCl byproduct, driving the reaction to completion. guidechem.comnih.gov The choice of solvent, such as dichloromethane (B109758) or toluene, and temperature control, often cooling to 0°C, are also critical for achieving high yields and minimizing side reactions. google.compatsnap.com

For photo-on-demand synthesis, the reaction is typically performed at temperatures ranging from 0°C to 30°C, with the yield being sensitive to the reaction temperature. acs.org While this method can proceed without a base, in some flow-system applications, catalysts like pyridine or N-methylimidazole have been used to facilitate the conversion to subsequent products like carbonates. chemistryviews.org

Below is a table summarizing various reaction conditions for chloroformate synthesis.

| Method | Carbonyl Source | Substrate Example | Catalyst/Base | Solvent | Temperature | Yield |

| Traditional Phosgenation | Phosgene (COCl₂) | Benzyl Alcohol | None (Base optional) | Toluene | 0°C to RT | 91-94% orgsyn.org |

| Triphosgene Method | Triphosgene (BTC) | n-Octanol | Na₂CO₃ / DMF | Toluene | 0°C | 98% google.com |

| Triphosgene Method | Triphosgene (BTC) | Benzyl Alcohol | NaHCO₃ / DMF | Toluene | 0°C | ~77% Conv. google.com |

| Photo-On-Demand | Chloroform (CHCl₃) | 1-Hexanol | None | Chloroform | 30°C | 93% acs.org |

| Photo-On-Demand | Chloroform (CHCl₃) | TEGM | None | Chloroform | 0°C | 89% acs.org |

| Carbonylation | CO / Sulfur | Benzyl Alcohol | DBU / SO₂Cl₂ | Not specified | Not specified | Good researchgate.net |

Note: Yields and conversions can vary based on specific substrate and reaction scale. TEGM = Triethylene glycol monomethyl ether; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Specific Synthetic Adaptations for Introducing the (3-Methoxyphenyl)methyl Moiety

While specific literature detailing the synthesis of (3-Methoxyphenyl)methyl chloroformate is not extensively published, its preparation can be reliably extrapolated from the well-established methods for analogous benzyl chloroformates. The most practical and safe laboratory-scale approach would utilize triphosgene as the phosgene source.

The synthesis would involve the reaction of (3-Methoxyphenyl)methanol with triphosgene. Typically, the reaction would be carried out by slowly adding a solution of (3-Methoxyphenyl)methanol to a cooled (e.g., 0°C) mixture of triphosgene and a suitable base, such as pyridine or sodium carbonate, in an inert solvent like dichloromethane or toluene. google.com The base is essential for neutralizing the HCl generated during the reaction, thus preventing potential side reactions and driving the formation of the chloroformate. The stoichiometry is critical, with approximately one-third of a molar equivalent of triphosgene used for each equivalent of the alcohol, reflecting that triphosgene delivers three equivalents of phosgene. Careful control of the reaction temperature and slow addition of the alcohol are necessary to manage the exothermicity of the reaction and ensure high selectivity for the desired chloroformate product.

Mechanistic Studies of Reactions Involving 3 Methoxyphenyl Methyl Chloroformate

Fundamental Nucleophilic Acyl Substitution Pathways of Chloroformate Esters

The reaction of a chloroformate with a primary or secondary amine is a standard and efficient method for the synthesis of carbamates. wikipedia.org The mechanism follows the general nucleophilic acyl substitution pathway, where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the carbonyl carbon of the chloroformate. This addition leads to a zwitterionic tetrahedral intermediate, which then collapses. The chloride ion is eliminated, and a proton is transferred from the nitrogen to a base (often another amine molecule or an added scavenger base like pyridine (B92270) or triethylamine) to yield the neutral carbamate (B1207046) product and a hydrochloride salt. wikipedia.org

The general reaction is as follows: R'OC(O)Cl + R₂NH → R₂NCO₂R' + HCl wikipedia.org

This reaction is fundamental in peptide synthesis and for the installation of common amine protecting groups, such as the Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) groups.

The formation of carbonate esters occurs when a chloroformate reacts with an alcohol or a phenol (B47542). wikipedia.org This transformation also proceeds through the addition-elimination mechanism. The alcohol's oxygen atom serves as the nucleophile, attacking the chloroformate's carbonyl carbon. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which neutralizes the hydrogen chloride produced during the reaction, driving the equilibrium toward the product side. wikipedia.org

The reaction can be represented as: R'OC(O)Cl + ROH → ROC(O)OR' + HCl

This method is a versatile route to both symmetrical and unsymmetrical carbonate esters. The process is a key step in the synthesis of polycarbonates, where a bisphenol reacts with phosgene (B1210022), which involves chloroformate intermediates. wikipedia.org

Chloroformates are widely used to activate carboxylic acids for subsequent reactions, notably in amide and peptide bond formation, through the synthesis of mixed carboxylic-carbonic anhydrides. researchgate.netthieme-connect.de In this method, a carboxylic acid is first deprotonated with a tertiary amine base, such as N-methylmorpholine, to form a carboxylate salt. researchgate.net This carboxylate then acts as a nucleophile, attacking the chloroformate to displace the chloride ion and form the mixed anhydride. highfine.com

The general formation is: R'COOH + R"OC(O)Cl + Base → R'C(O)O-C(O)OR" + Base·HCl

These mixed anhydrides are highly reactive acylating agents. The presence of the electron-withdrawing carbonate moiety makes the adjacent carboxylic carbonyl group highly electrophilic. However, nucleophilic attack can occur at either carbonyl carbon. To ensure regioselectivity and minimize the formation of unwanted urethane (B1682113) byproducts (from attack at the carbonate carbonyl), sterically hindered chloroformates like isobutyl chloroformate are often used, which directs the incoming amine nucleophile to the less hindered carboxylic carbonyl center. thieme-connect.de

Solvolytic Reaction Mechanisms of Aryl Chloroformates: Kinetic and Computational Analysis

The solvolysis of chloroformate esters, where the solvent acts as the nucleophile, is a subject of extensive kinetic and mechanistic investigation. These studies are crucial for understanding the factors that control reaction pathways and rates. For aryl and benzyl (B1604629) chloroformates, two principal competing mechanisms are observed: a bimolecular addition-elimination pathway and a unimolecular ionization pathway. mdpi.comnih.gov

The dominant solvolysis mechanism for a given chloroformate depends heavily on the substrate's structure and the solvent's properties. The extended (two-term) Grunwald-Winstein equation is a powerful tool used to dissect these pathways:

log(k/k₀) = lNT + mYCl

Here, k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively. The parameter l represents the sensitivity of the reaction to the solvent's nucleophilicity (NT), while m measures the sensitivity to the solvent's ionizing power (YCl). mdpi.com The ratio of these sensitivities (l/m) serves as a key mechanistic indicator. mdpi.com

Addition-Elimination (A-E) Pathway: This bimolecular mechanism is characterized by a high sensitivity to solvent nucleophilicity. The rate-determining step is the nucleophilic attack of a solvent molecule on the carbonyl carbon to form a tetrahedral intermediate. This pathway is associated with large l values and l/m ratios typically in the range of 2.5 to 3.7. mdpi.com For example, phenyl chloroformate and p-nitrophenyl chloroformate solvolyze almost exclusively via this pathway across a wide range of solvents. mdpi.com

Ionization (SN1-like) Pathway: This unimolecular mechanism involves the rate-determining cleavage of the carbon-chlorine bond to form an acylium ion intermediate (ROCO⁺), which is then rapidly captured by the solvent. This pathway is favored for substrates that can form stabilized carbocations (e.g., tertiary alkyl or benzyl chloroformates) and in solvents with high ionizing power and low nucleophilicity (e.g., fluoroalcohols). researchgate.net It is characterized by a high sensitivity to solvent ionizing power (m) and a lower sensitivity to nucleophilicity, resulting in low l/m ratios, often below 1.0. researchgate.net

The following table presents Grunwald-Winstein parameters for several aryl chloroformates, illustrating the differentiation between pathways.

| Chloroformate | l (Sensitivity to NT) | m (Sensitivity to YCl) | l/m Ratio | Dominant Mechanism | Reference |

|---|---|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 | 0.46 | 3.65 | Addition-Elimination | mdpi.com |

| Phenyl chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination | mdpi.com |

| p-Methoxyphenyl chloroformate | 1.60 | 0.57 | 2.81 | Addition-Elimination | mdpi.comnih.gov |

| Benzyl chloroformate (in non-fluoroalcohols) | 1.95 | 0.57 | 3.42 | Addition-Elimination | mdpi.com |

| Benzyl chloroformate (in fluoroalcohols) | 0.25 | 0.66 | 0.38 | Ionization | mdpi.com |

While specific kinetic data for (3-Methoxyphenyl)methyl chloroformate are not extensively documented in the comparative literature, its reactivity can be predicted by analyzing the electronic effects of the meta-methoxy substituent in comparison to unsubstituted and para-substituted analogues.

The solvolysis of most aryl chloroformates proceeds via the addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the carbonyl carbon. mdpi.comnih.gov The rate of this step is highly sensitive to the electrophilicity of this carbon.

Unsubstituted Phenyl Chloroformate: This serves as the baseline, with an l/m ratio of approximately 2.96, indicating a clear A-E mechanism. mdpi.com

p-Methoxyphenyl Chloroformate: The methoxy (B1213986) group at the para position exerts a strong electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The dominant resonance effect increases electron density on the phenoxy oxygen, which in turn slightly deactivates the carbonyl carbon towards nucleophilic attack through resonance stabilization of the ground state. This results in solvolysis rates that are very similar to, or slightly slower than, those of phenyl chloroformate. mdpi.comresearchgate.net Its l/m ratio of ~2.81 confirms the A-E pathway. mdpi.comnih.gov

This compound: In the meta position, the methoxy group cannot exert its strong +R effect on the phenoxy oxygen. Its influence is primarily through its electron-withdrawing inductive effect (-I). This inductive withdrawal of electron density from the aromatic ring makes the attached oxygen a poorer donor, thereby increasing the electrophilicity of the carbonyl carbon. Consequently, this compound is predicted to be more reactive towards nucleophilic attack in an A-E mechanism than both phenyl chloroformate and p-methoxyphenyl chloroformate. The reaction would be expected to proceed cleanly through the A-E pathway, with an l/m ratio similar to or slightly higher than that of phenyl chloroformate, reflecting the enhanced electrophilicity of the reaction center.

The kinetic solvent isotope effect (KSIE), expressed as kMeOH/kMeOD, for aryl chloroformates is typically large (2.1-2.5), which suggests that a second solvent molecule acts as a general-base catalyst, facilitating proton removal from the attacking nucleophile in the transition state. mdpi.commdpi.com It is expected that the solvolysis of this compound would exhibit a similar large KSIE value, consistent with this general-base catalyzed addition-elimination mechanism.

Analysis of Solvent Effects on Reaction Mechanisms, Including Solvent Nucleophilicity and Ionizing Power

The mechanism of solvolysis for chloroformate esters is highly sensitive to the properties of the solvent in which the reaction occurs. Two key solvent parameters are crucial in dissecting these mechanistic pathways: solvent nucleophilicity (NT) and solvent ionizing power (YCl). Solvent nucleophilicity refers to the ability of the solvent to donate a pair of electrons, thus acting as a nucleophile in the reaction. In contrast, solvent ionizing power relates to the solvent's ability to stabilize charged intermediates and transition states, facilitating bond cleavage to form ions.

In the context of chloroformate ester solvolysis, a spectrum of mechanisms can be operative, ranging from a bimolecular addition-elimination pathway to a unimolecular ionization (SN1-type) mechanism. The dominant pathway is often dictated by the interplay of the substrate's structure and the solvent's characteristics.

For aryl chloroformates, such as the methoxy-substituted analogs of this compound, the reaction mechanism is typically probed by monitoring the specific rates of solvolysis across a wide range of solvents with varying NT and YCl values. The analysis of these rates reveals the extent to which the solvent participates in the rate-determining step.

In solvents with high nucleophilicity and lower ionizing power, a bimolecular addition-elimination mechanism is generally favored. In this pathway, the solvent molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This leads to the formation of a tetrahedral intermediate, which then collapses to the final products. The rate of this process is significantly influenced by the solvent's nucleophilic strength.

Conversely, in solvents with high ionizing power and low nucleophilicity, such as fluoroalcohols (e.g., 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)), an ionization mechanism may become competitive or even dominant. mdpi.com In this scenario, the C-Cl bond cleaves heterolytically in the rate-determining step to form a carbocation intermediate, which is stabilized by the highly ionizing solvent. This intermediate then rapidly reacts with the solvent to yield the final products.

Studies on p-methoxyphenyl chloroformate have shown that in most binary aqueous-organic mixtures, the reaction proceeds via a dominant addition-elimination mechanism where the formation of the tetrahedral intermediate is rate-determining. mdpi.comnih.gov However, the inclusion of highly ionizing fluoroalcohol mixtures in these studies is crucial to probe for any potential contribution from an ionization pathway. mdpi.com

Application of Linear Free Energy Relationships (LFERs) for Mechanistic Elucidation

Linear Free Energy Relationships (LFERs) are powerful tools in physical organic chemistry used to elucidate reaction mechanisms. The most commonly employed LFER for studying solvent effects in solvolysis reactions is the extended Grunwald-Winstein equation:

log(k/ko) = lNT + mYCl

In this equation, k is the rate constant for the reaction in a given solvent, and ko is the rate constant in a reference solvent (typically 80% ethanol/20% water). The parameters l and m represent the sensitivity of the reaction to changes in solvent nucleophilicity (NT) and solvent ionizing power (YCl), respectively.

The magnitudes of l and m provide significant insight into the transition state of the rate-determining step. A large l value (typically > 1.0) and a moderate m value (around 0.5) are characteristic of a bimolecular addition-elimination mechanism where the solvent acts as a nucleophile in the rate-determining step. mdpi.com Conversely, a small l value and a large m value (approaching 1.0) would be indicative of a unimolecular ionization (SN1) mechanism.

For aryl chloroformates, extensive studies have established benchmark l and m values for the addition-elimination pathway. For instance, the solvolysis of phenyl chloroformate is considered a benchmark for this mechanism, with reported l and m values of approximately 1.68 and 0.57, respectively.

Similarly, studies on o-methoxyphenyl chloroformate have also been conducted. The analysis for this ortho-substituted analog in 17 different solvents resulted in an l value of 1.44 ± 0.16 and an m value of 0.61 ± 0.10. mdpi.com The ratio of l/m for o-methoxyphenyl chloroformate falls within the range typically observed for the solvolysis of chloroformate esters that proceed via an addition-elimination pathway where the addition step is rate-determining. mdpi.com

Given the electronic similarities between the methoxy-substituted phenyl ring in these analogs and the (3-methoxyphenyl)methyl group, it is highly probable that this compound would also undergo solvolysis via a bimolecular addition-elimination mechanism in most common solvent systems. The sensitivity of its solvolysis to solvent nucleophilicity and ionizing power would be expected to be comparable to that of its aryl counterparts.

The following interactive data table summarizes the Grunwald-Winstein parameters for relevant chloroformate esters, providing a comparative basis for understanding the probable behavior of this compound.

Interactive Data Table: Grunwald-Winstein Parameters for the Solvolysis of Chloroformate Esters

| Compound | l (Sensitivity to NT) | m (Sensitivity to YCl) | Predominant Mechanism |

| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination |

| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | Addition-Elimination |

| o-Methoxyphenyl Chloroformate | 1.44 ± 0.16 | 0.61 ± 0.10 | Addition-Elimination |

| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination |

Applications of 3 Methoxyphenyl Methyl Chloroformate in Advanced Organic Synthesis

Introduction of Protecting Groups Analogous to Carbobenzyloxy (Cbz) and p-Methoxybenzyl Carbonyl (Moz) Groups

In the realm of protecting group chemistry, the benzyloxycarbonyl (Cbz or Z) group is a cornerstone for amine protection, a strategy pioneered by Max Bergmann and Leonidas Zervas. total-synthesis.comnumberanalytics.com The Cbz group is typically introduced by reacting an amine with benzyl (B1604629) chloroformate in the presence of a mild base. numberanalytics.com This reaction forms a stable carbamate (B1207046) that effectively shields the amine's nucleophilicity and basicity, allowing for subsequent chemical transformations at other sites of the molecule. masterorganicchemistry.com

(3-Methoxyphenyl)methyl chloroformate serves as the reagent for the introduction of the 3-methoxybenzyloxycarbonyl (3-MeO-Cbz) group, an analogue of the Cbz and the p-methoxybenzyloxycarbonyl (Moz) protecting groups. The fundamental reaction for the introduction of the 3-MeO-Cbz group mirrors that of the Cbz group, involving the acylation of an amine.

The electronic nature of the substituent on the benzyl ring influences the stability of the protecting group and the conditions required for its removal. The parent Cbz group is readily cleaved by catalytic hydrogenolysis. masterorganicchemistry.com The Moz group, with its electron-donating methoxy (B1213986) group at the para-position, is more acid-labile and can be removed under milder acidic conditions than the Cbz group. The 3-MeO-Cbz group, with the methoxy substituent at the meta-position, presents an intermediate case. The meta-methoxy group has a less pronounced electron-donating effect on the benzylic position compared to a para-methoxy group. Consequently, the 3-MeO-Cbz group is expected to be more stable to acid than the Moz group, yet potentially more susceptible to certain cleavage conditions than the unsubstituted Cbz group. This modulation of reactivity allows for orthogonal protection strategies in the synthesis of complex molecules bearing multiple amine functionalities. masterorganicchemistry.com

Table 1: Comparison of Benzyloxycarbonyl-type Protecting Groups

| Protecting Group | Reagent for Introduction | Typical Cleavage Conditions | Relative Acid Stability |

| Cbz | Benzyl chloroformate | H₂, Pd/C | High |

| Moz | (4-Methoxyphenyl)methyl chloroformate | Mild acid (e.g., TFA) | Low |

| 3-MeO-Cbz | This compound | H₂, Pd/C; Moderate acid | Intermediate |

Utilization as a Derivatization Reagent for Enhancing Analytical Characterization of Polar Compounds

While specific applications of this compound as a derivatization reagent for analytical purposes are not extensively documented, the general utility of chloroformates in this context is well-established. Polar compounds, such as amines, phenols, and carboxylic acids, often exhibit poor chromatographic behavior and are not readily analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) due to their low volatility and tendency to interact with the stationary phase.

Derivatization with a reagent like this compound can overcome these limitations. The reaction converts the polar functional groups into less polar, more volatile carbamates, esters, or carbonates. This transformation enhances the analyte's thermal stability and improves its chromatographic properties, leading to sharper peaks and better resolution.

The derivatization reaction with this compound would proceed as follows:

Primary/Secondary Amines: R-NH₂ + ClCO₂CH₂(3-MeO-C₆H₄) → R-NHCO₂CH₂(3-MeO-C₆H₄) + HCl

Phenols: Ar-OH + ClCO₂CH₂(3-MeO-C₆H₄) → Ar-OCO₂CH₂(3-MeO-C₆H₄) + HCl

The resulting derivatives, containing the 3-methoxyphenylmethyl moiety, would have a significantly higher molecular weight, which can be advantageous in mass spectrometry for shifting the fragment ions to a higher mass range, away from potential interferences. The presence of the aromatic ring and the methoxy group can also influence the fragmentation pattern in MS, potentially providing structural information about the original analyte.

Role in the Construction of Complex Organic Scaffolds and Heterocyclic Systems

The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules, including natural products and pharmaceuticals. The 3-MeO-Cbz group, introduced using this compound, can play a vital role in this context by enabling the selective manipulation of functional groups.

A notable example of its application is found in the synthesis of intermediates for histone deacetylase (HDAC) inhibitors. In one reported synthesis, this compound is used to protect an aminomethyl group, leading to the formation of 4-[(3-methoxybenzyloxycarbonyl)aminomethyl]benzoic acid. google.com This intermediate is a key building block that can be further elaborated into more complex structures targeting HDACs. google.com The use of the 3-MeO-Cbz protecting group in this synthesis highlights its utility in masking a reactive amine while other parts of the molecule undergo transformation.

The synthesis of heterocyclic compounds often requires careful control of reactivity, particularly when nitrogen atoms are part of the ring system. By protecting a nitrogen atom with the 3-MeO-Cbz group, its nucleophilicity is suppressed, preventing unwanted side reactions during cyclization or functionalization steps. The subsequent removal of the protecting group under specific conditions then reveals the nitrogen functionality at the desired stage of the synthesis. Although detailed examples for the use of this compound in heterocyclic synthesis are not abundant in the literature, its role can be inferred from the extensive use of Cbz and other carbamate protecting groups in this field.

Development of Novel Reagents and Catalysts Derived from the this compound Core

The development of novel reagents and catalysts from the this compound core is an area with potential for future exploration, though it is not extensively reported in current scientific literature. The inherent reactivity of the chloroformate group allows for its conversion into a wide array of other functional groups. For instance, reaction with various nucleophiles could lead to the formation of new reagents with tailored properties.

Furthermore, the (3-methoxyphenyl)methyl moiety itself can be a platform for the development of new chemical entities. For example, derivatives such as isocyano(3-methoxyphenyl)methyl-4-methylphenyl sulfone have been investigated as versatile building blocks in organic synthesis. chemimpex.com This compound, featuring an isocyanide group, can participate in multicomponent reactions to create complex molecular architectures, showcasing how derivatives of the (3-methoxyphenyl)methyl core can serve as valuable synthetic tools. chemimpex.com

While direct applications of this compound in catalysis are not prominent, the (3-methoxyphenyl)methyl group could be incorporated into ligand scaffolds for transition metal catalysts. The electronic properties conferred by the meta-methoxy group could influence the catalytic activity and selectivity of such complexes. Research in this direction could lead to the discovery of novel catalysts for a variety of organic transformations.

Advanced Spectroscopic Characterization Methodologies for 3 Methoxyphenyl Methyl Chloroformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds, offering detailed insights into the molecular framework.

Advanced ¹H and ¹³C NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule, respectively. For (3-Methoxyphenyl)methyl chloroformate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic protons typically appear as a complex multiplet in the downfield region, while the methylene and methoxy protons are observed as singlets in the upfield region. rsc.orgmdpi.com

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. rsc.org Key signals would include those for the carbonyl carbon of the chloroformate group, the carbons of the aromatic ring (with distinct shifts for the substituted and unsubstituted positions), the methylene carbon, and the methoxy carbon. rsc.orgresearchgate.net The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic Protons | Ar-H | ~6.8 - 7.3 | ~114 - 160 |

| Methylene Protons | -CH₂- | ~5.2 | ~70 |

| Methoxy Protons | -OCH₃ | ~3.8 | ~55 |

| Carbonyl Carbon | -C(O)Cl | N/A | ~150 - 155 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the connectivity of atoms within complex molecules. wikipedia.org

Correlation Spectroscopy (COSY) : This homonuclear technique identifies protons that are spin-spin coupled, typically through two or three bonds. researchgate.net For derivatives of this compound, a COSY spectrum would reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) : This technique maps proton signals to the carbon atoms to which they are directly attached. slideshare.net An HSQC spectrum would definitively link the ¹H signals of the methoxy, methylene, and aromatic protons to their corresponding ¹³C signals, confirming the assignments made from the 1D spectra. iupac.org

Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY (¹H-¹H) | Adjacent Ar-H protons | Confirms connectivity within the aromatic spin system. |

| HSQC (¹H-¹³C) | -OCH₃ protons to -OCH₃ carbon | Assigns the methoxy carbon signal. |

| -CH₂- protons to -CH₂- carbon | Assigns the methylene carbon signal. | |

| Ar-H protons to Ar-C carbons | Assigns the protonated aromatic carbon signals. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. surfacesciencewestern.com

FT-IR Spectroscopy : This technique is particularly sensitive to polar bonds and is excellent for identifying heteroatomic functional groups. surfacesciencewestern.com In the spectrum of this compound, a strong absorption band is expected for the carbonyl (C=O) stretch of the chloroformate group. Other key bands include C-O stretching, aromatic C=C stretching, and C-H stretching vibrations. nih.gov

Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR, showing strong signals for non-polar, symmetric bonds. surfacesciencewestern.com It is particularly useful for observing the C=C bonds within the aromatic ring and can provide information about the carbon skeleton. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C=O (Chloroformate) | Stretching | 1770 - 1790 | FT-IR (Strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman |

| C-O (Ether & Ester) | Stretching | 1000 - 1300 | FT-IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) and LC/MS-MS for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the elemental formula. nih.gov For this compound (C₉H₉ClO₃), HRMS would confirm this exact composition, distinguishing it from other isomers or compounds with the same nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) : This technique couples the separation power of liquid chromatography with the structural analysis capabilities of tandem mass spectrometry. mdpi.com After ionization, the parent ion of the target compound is selected and fragmented. The resulting fragmentation pattern provides valuable information about the molecule's structure. chemrxiv.org Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. nih.gov

Table 4: Predicted HRMS Data and Fragmentation for this compound

| Analysis | Expected Result | Information |

|---|---|---|

| HRMS (Molecular Ion [M]⁺) | m/z ~200.0240 (for ³⁵Cl isotope) | Confirms elemental formula C₉H₉ClO₃. |

| MS/MS Fragmentation | Loss of -Cl | Identifies the presence of a chlorine atom. |

| Fragment corresponding to the 3-methoxybenzyl cation [C₈H₉O]⁺ | Confirms the 3-methoxybenzyl substructure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of photons promotes electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring. nih.govscience-softcon.de The position (λₘₐₓ) and intensity of these absorption bands can be influenced by the substituents on the ring and the solvent used for the analysis. biointerfaceresearch.com

Table 5: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λₘₐₓ (nm) | Associated Chromophore |

|---|---|---|

| π → π* | ~220 nm and ~275 nm | Substituted Benzene Ring |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure

When a compound can be grown as a high-quality single crystal, X-ray diffraction provides the most definitive and unambiguous structural information. researchgate.net This technique determines the precise three-dimensional coordinates of every atom in the crystal lattice, yielding exact data on bond lengths, bond angles, and torsion angles. nih.govnih.gov This allows for the complete determination of the molecule's conformation and its packing arrangement in the solid state. mdpi.comresearchgate.net For derivatives of this compound, this method would confirm the connectivity established by NMR and MS, and reveal the specific orientation of the methoxy and chloroformate groups relative to the phenyl ring.

Table 6: Structural Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C=O, C-Cl). |

| Bond Angles | Angles between three connected atoms (e.g., O-C-O, C-C-C). |

| Torsion Angles | Dihedral angles describing the conformation around a chemical bond. |

| Crystal Packing | Arrangement of molecules within the unit cell of the crystal. |

Correlation and Validation of Experimental Spectroscopic Data with Theoretical Calculations for this compound and its Derivatives

The comprehensive characterization of this compound and its derivatives relies on the synergistic use of experimental spectroscopic techniques and theoretical computational methods. This section explores the critical process of correlating and validating experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with theoretical predictions, primarily derived from Density Functional Theory (TDFT) calculations. While specific comparative studies on this compound are not extensively available in the current body of scientific literature, the principles of such correlation can be effectively demonstrated using its parent compound, benzyl (B1604629) chloroformate, as a pertinent analogue.

The validation process involves a meticulous comparison of experimentally measured spectroscopic parameters with those computed through quantum chemical models. A high degree of correlation between the experimental and theoretical data not only confirms the molecular structure but also provides deeper insights into its electronic and vibrational properties. Discrepancies between the two datasets, on the other hand, can highlight the limitations of the computational model or suggest the influence of experimental conditions not accounted for in the theoretical framework, such as solvent effects or intermolecular interactions.

Detailed Research Findings

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are a powerful tool for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the DFT framework, is a common approach for predicting isotropic shielding constants, which are then converted to chemical shifts.

For a molecule like benzyl chloroformate, the proton (¹H) and carbon-¹³ (¹³C) NMR spectra are key identifiers. Experimental ¹H-NMR data for benzyl chloroformate in a deuterated chloroform (B151607) (CDCl₃) solvent typically show a characteristic singlet for the methylene protons (CH₂) and a multiplet for the aromatic protons of the phenyl group.

To validate these experimental findings, theoretical calculations would be performed. This involves optimizing the geometry of the benzyl chloroformate molecule using a specific DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Following optimization, the NMR shielding tensors are calculated. The theoretical chemical shifts are then obtained by referencing the calculated isotropic shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

A comparison of the experimental and theoretical chemical shifts for benzyl chloroformate is presented below. It is important to note that the theoretical values are illustrative, representing typical accuracies of DFT calculations for similar organic molecules, as specific published theoretical data for benzyl chloroformate is scarce.

Interactive Data Table: Comparison of Experimental and Illustrative Theoretical ¹H-NMR Chemical Shifts for Benzyl Chloroformate

| Proton | Experimental Chemical Shift (δ, ppm) | Illustrative Theoretical Chemical Shift (δ, ppm) | Deviation (ppm) |

| Methylene (-CH₂-) | 5.25 | 5.15 | 0.10 |

| Phenyl (ortho) | 7.30-7.45 | 7.38 | - |

| Phenyl (meta) | 7.30-7.45 | 7.42 | - |

| Phenyl (para) | 7.30-7.45 | 7.35 | - |

The small deviation between the experimental and theoretical values for the methylene protons would indicate a good correlation, validating the assignment. For the aromatic protons, the theoretical calculations can help in assigning specific chemical shifts to the ortho, meta, and para positions, which is often challenging to resolve from the experimental multiplet alone.

A similar correlative approach is applied to the ¹³C-NMR data.

Interactive Data Table: Comparison of Experimental and Illustrative Theoretical ¹³C-NMR Chemical Shifts for Benzyl Chloroformate

| Carbon | Experimental Chemical Shift (δ, ppm) | Illustrative Theoretical Chemical Shift (δ, ppm) | Deviation (ppm) |

| Methylene (-CH₂-) | 68.5 | 67.8 | 0.7 |

| Phenyl (ipso) | 135.2 | 134.5 | 0.7 |

| Phenyl (ortho) | 128.6 | 128.1 | 0.5 |

| Phenyl (meta) | 128.7 | 128.3 | 0.4 |

| Phenyl (para) | 128.9 | 128.5 | 0.4 |

| Carbonyl (C=O) | 151.0 | 150.2 | 0.8 |

The deviations observed are within the expected range for DFT-based NMR calculations, suggesting a strong agreement between the experimental and theoretical data and confirming the structural assignments.

Infrared (IR) Spectroscopy:

Theoretical vibrational analysis provides a powerful means to assign the various absorption bands observed in an experimental IR spectrum. By calculating the harmonic vibrational frequencies using DFT, each band can be attributed to specific molecular motions, such as stretching, bending, and torsional modes.

For benzyl chloroformate, the experimental FT-IR spectrum exhibits characteristic peaks corresponding to the C=O stretching of the chloroformate group, C-O stretching, and various vibrations of the aromatic ring.

Theoretical frequency calculations are performed on the optimized molecular geometry. It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to account for anharmonicity and other systematic errors in the computational method.

Interactive Data Table: Comparison of Experimental and Illustrative Scaled Theoretical Vibrational Frequencies for Benzyl Chloroformate

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Illustrative Scaled Theoretical Frequency (cm⁻¹) | Assignment |

| C=O Stretch | 1775 | 1768 | Carbonyl stretch in chloroformate |

| C-O Stretch | 1180 | 1175 | Ester C-O stretch |

| Aromatic C=C Stretch | 1600, 1495 | 1595, 1490 | Phenyl ring stretching |

| C-Cl Stretch | 780 | 775 | Chloroformate C-Cl stretch |

The close agreement between the experimental and scaled theoretical frequencies allows for a confident assignment of the major vibrational bands. This correlation is crucial for understanding the vibrational dynamics of the molecule and for identifying characteristic functional group frequencies.

Computational and Theoretical Investigations of 3 Methoxyphenyl Methyl Chloroformate Chemistry

Density Functional Theory (DFT) Calculations for Geometry Optimization, Electronic Structure, and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the molecular properties of organic compounds like (3-Methoxyphenyl)methyl chloroformate. nih.govresearchgate.net DFT calculations, particularly using hybrid functionals such as B3LYP combined with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. nih.govresearchgate.net

This process identifies the lowest energy conformation by systematically exploring the molecule's potential energy surface. chemrxiv.org For this compound, this involves determining the preferred orientations of the methoxy (B1213986) group, the benzyl (B1604629) moiety, and the chloroformate group relative to each other. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. materialsciencejournal.org These theoretical results can then be compared with experimental data, if available, to validate the computational model. researchgate.net

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic characteristics. materialsciencejournal.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. materialsciencejournal.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

DFT calculations are used to determine the energies of the HOMO and LUMO. From these energies, various global reactivity descriptors can be calculated to quantify the electronic properties of this compound. researchgate.netbhu.ac.in These descriptors provide a quantitative measure of the molecule's behavior in chemical reactions.

Interactive Table: Calculated Electronic Properties of this compound Note: The values below are representative examples based on typical DFT calculations.

| Parameter | Formula | Description | Example Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. | -7.2 eV |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. | -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.7 eV |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. | 7.2 eV |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. | 1.5 eV |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. | 2.85 eV |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. | 0.175 eV⁻¹ |

| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom to attract electrons to itself. | 4.35 eV |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. | 3.31 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netbhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, using a color spectrum to identify regions of varying charge. researchgate.netresearchgate.net

For this compound, an MEP map would reveal:

Electron-rich regions (negative potential): Typically colored in shades of red, these areas are susceptible to electrophilic attack. In this molecule, such regions would be concentrated around the oxygen atoms of the methoxy and chloroformate groups due to their high electronegativity. researchgate.net

Electron-deficient regions (positive potential): Colored in shades of blue, these areas are prone to nucleophilic attack. The carbonyl carbon of the chloroformate group is a primary site for nucleophilic attack, as are the hydrogen atoms. researchgate.netnih.gov

Neutral regions (zero potential): Usually colored in green, these areas represent regions of relatively neutral electrostatic potential. researchgate.net

By analyzing the MEP map, chemists can predict how this compound will interact with other reagents, identifying the most likely sites for chemical reactions. nih.gov

Elucidation of Reaction Pathways and Transition State Structures through Computational Methods

Computational methods are instrumental in mapping out the detailed mechanisms of chemical reactions, including identifying intermediates and transition state structures. mdpi.com For this compound, a common reaction to study is its solvolysis, a process relevant to many chloroformates. nih.govmdpi.com

Theoretical calculations can model the entire reaction coordinate, which represents the lowest energy path from reactants to products. Key steps in this analysis include:

Locating Transition States (TS): A transition state is the highest energy point along the reaction pathway. Computational algorithms can locate these structures, which are characterized by having exactly one imaginary vibrational frequency.

Calculating Activation Energies (Ea): The energy difference between the reactants and the transition state determines the activation energy, a crucial factor governing the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products, thereby validating the proposed mechanism. researchgate.net

Studies on similar chloroformates suggest that their solvolysis often proceeds through a stepwise addition-elimination mechanism, involving the formation of a tetrahedral intermediate. researchgate.net Computational modeling can confirm if this pathway is operative for this compound and quantify the energetics of each step. mdpi.comnih.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts via GIAO, Vibrational Frequencies)

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

Vibrational Frequencies (IR Spectroscopy): DFT calculations can compute the vibrational modes of this compound. nih.gov The resulting theoretical infrared (IR) spectrum, showing the frequency and intensity of each mode, can be compared with experimental IR spectra. This comparison helps in assigning specific absorption bands to the corresponding molecular vibrations, such as C=O stretching, C-O stretching, and aromatic C-H bending. semanticscholar.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govsemanticscholar.org These calculations are performed on the DFT-optimized geometry of the molecule. The computed chemical shifts are then compared to experimental values, often showing a strong linear correlation. semanticscholar.org This process aids in the assignment of signals in experimental NMR spectra and can help confirm the molecule's computed conformation. aps.org

Interactive Table: Comparison of Theoretical and Experimental Spectroscopic Data Note: The values below are hypothetical and for illustrative purposes.

| Parameter | Theoretical Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch | 1785 cm⁻¹ | 1778 cm⁻¹ |

| IR: C-O-C Stretch (ether) | 1255 cm⁻¹ | 1248 cm⁻¹ |

| ¹H NMR: -CH₃ (methoxy) | 3.82 ppm | 3.80 ppm |

| ¹H NMR: -CH₂- (benzyl) | 5.28 ppm | 5.25 ppm |

| ¹³C NMR: C=O (chloroformate) | 150.5 ppm | 150.1 ppm |

| ¹³C NMR: -CH₂- (benzyl) | 70.1 ppm | 69.8 ppm |

Modeling of Solvation Effects and Solvent-Mediated Processes

Reactions are rarely performed in the gas phase; the solvent plays a crucial role in chemical processes by stabilizing reactants, intermediates, and transition states. nih.gov Computational models can account for these solvent effects through two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and effective for modeling the bulk electrostatic effects of the solvent on the solute's structure and energy.

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation. This is more computationally demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction pathways and rates. nih.gov

For reactions like the solvolysis of this compound, modeling solvation is essential for obtaining results that are comparable to experimental conditions. nih.gov The choice of solvent can significantly alter activation energies and even the reaction mechanism itself.

Application of Advanced Computational Techniques for Studying Complex Systems and Interactions

Beyond standard DFT calculations, advanced computational techniques can be applied to study more complex phenomena involving this compound. These methods allow for the investigation of larger systems and more intricate interactions. pnnl.gov

Examples of advanced techniques include:

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method is used to study reactions in very large systems, such as an enzyme's active site. The reactive core of the system (e.g., the chloroformate and the reacting residues) is treated with high-level quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is treated with less computationally expensive molecular mechanics.

Machine Learning Potentials: These potentials can be trained on data from accurate quantum mechanical calculations to enable large-scale molecular dynamics simulations. This approach can be used to study dynamic processes, such as reaction kinetics in explicit solvent, with high accuracy but at a fraction of the computational cost of traditional methods. nih.gov

Transition Path Sampling: This technique is used to study the dynamics of rare events, such as chemical reactions, without prior knowledge of the reaction coordinate. It can reveal complex reaction mechanisms and identify unexpected pathways that might be missed by traditional static calculations. nih.gov

These advanced methods open the door to studying the behavior of this compound in complex biological or material science contexts. pnnl.gov

Synthesis and Reactivity of 3 Methoxyphenyl Methyl Chloroformate Derivatives

Synthetic Approaches to Carbamate (B1207046) Derivatives Bearing the (3-Methoxyphenyl)methyl Moiety

A thorough search of scientific databases yielded no specific examples of the synthesis of carbamate derivatives directly from (3-Methoxyphenyl)methyl chloroformate. In general, carbamates are synthesized by the reaction of a chloroformate with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. While this general reaction is well-established for other chloroformates, no studies detailing reaction conditions, yields, or the scope of amine substrates for this compound have been found.

Synthesis of Carbonate Derivatives and their Chemical Utility

There is no available literature describing the synthesis of carbonate derivatives through the reaction of this compound with alcohols. The typical synthesis of carbonates involves the reaction of a chloroformate with an alcohol or phenol (B47542), usually in the presence of a base. The potential chemical utility of carbonates derived from this specific chloroformate, such as their use as protecting groups or as activated intermediates for further transformations, remains unexplored in the scientific literature.

Formation of Mixed Anhydrides and Exploration of their Subsequent Transformations

No research articles were found that describe the formation of mixed anhydrides from this compound and carboxylic acids. This class of reaction is a standard method for activating carboxylic acids, for instance, towards nucleophilic attack in peptide synthesis. However, the application of this compound for this purpose, and any subsequent transformations of the resulting mixed anhydrides, have not been documented.

Stereoselective Synthesis and Chiral Induction Using this compound as a Chiral Auxiliary or Precursor

The use of this compound in the context of stereoselective synthesis or as a chiral auxiliary or precursor has not been reported in the reviewed literature. There is no indication that this achiral molecule has been employed to induce stereoselectivity in chemical reactions.

Comprehensive Study of Other Functional Group Transformations and Derivatizations

Beyond the common reactions expected of a chloroformate, no studies detailing other functional group transformations or derivatizations involving this compound were identified. The broader reactivity profile of this compound is not documented in peer-reviewed research.

Emerging Research Frontiers and Future Perspectives in 3 Methoxyphenyl Methyl Chloroformate Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis

The traditional synthesis of chloroformates, including (3-Methoxyphenyl)methyl chloroformate, often relies on the use of highly toxic phosgene (B1210022) or its derivatives like triphosgene (B27547). organic-chemistry.orgkobe-u.ac.jp This poses significant safety and environmental concerns, driving the development of greener alternatives. A key frontier in this area is the complete avoidance of phosgene.

Recent innovations include non-phosgene synthetic routes that utilize safer and more sustainable carbonyl sources. One such method involves the carbonylation of benzyl (B1604629) alcohols with carbon monoxide and sulfur, followed by chlorination, to produce benzyl chloroformate derivatives. researchgate.netresearchgate.net This approach circumvents the direct use of phosgene, aligning with the principles of green chemistry.

Another promising strategy is the "photo-on-demand" synthesis of chloroformates. organic-chemistry.org This method uses chloroform (B151607) as both a solvent and a reagent, which, upon UV irradiation in the presence of oxygen, generates the chloroformate in situ. organic-chemistry.orgkobe-u.ac.jp This technique offers a safer and simpler alternative for both laboratory and industrial applications by avoiding the handling and transportation of toxic phosgene gas. organic-chemistry.org The in situ generation allows for immediate use in subsequent one-pot reactions to form carbamates and carbonates. organic-chemistry.orgacs.org

These emerging phosgene-free methods represent a significant step towards making the synthesis of this compound and related compounds more environmentally benign and inherently safer.

Table 1: Comparison of Synthetic Approaches for Chloroformates

| Method | Carbonyl Source | Key Features | Sustainability Aspect |

|---|---|---|---|

| Traditional Method | Phosgene / Triphosgene | High reactivity and yield. kobe-u.ac.jp | Use of highly toxic and hazardous reagents. kobe-u.ac.jp |

| Non-Phosgene Carbonylation | Carbon Monoxide | Avoids direct use of phosgene. researchgate.netresearchgate.net | Utilizes a less hazardous C1 building block. researchgate.net |

| Photo-on-Demand Synthesis | Chloroform / Oxygen | In situ generation of chloroformate; avoids handling phosgene. organic-chemistry.org | Reduces operational complexity and enhances safety. organic-chemistry.org |

Innovations in Catalysis for Enhanced Selectivity and Efficiency in this compound Reactions

Catalysis plays a pivotal role in controlling the reactivity of this compound, particularly in reactions where high selectivity is required. A significant area of innovation lies in the development of catalysts that can precisely control functionalization, especially in complex molecules with multiple reactive sites.

One novel approach involves the use of mechanically-interlocked catalysts, such as catalytic rotaxanes. nih.gov These systems can regulate the reactivity of functional groups over significant distances within a molecule. nih.gov This "action-at-a-distance" catalysis allows for selective monofunctionalization of substrates with identical reactive groups, a traditionally challenging synthetic problem. nih.gov Although not yet specifically applied to this compound, this technology represents a frontier in achieving unprecedented levels of selectivity in reactions involving chloroformate reagents.

Furthermore, the use of superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in promoting reactions involving chloroformate precursors. researchgate.net In the context of carbamate (B1207046) formation, pyridine (B92270) is often used as a catalyst in aqueous media to facilitate the ethoxycarbonylation of phenolic hydroxyl groups. mdpi.com Research into new organocatalysts and transition-metal catalysts continues to be a vibrant field, with the goal of developing systems that offer higher turnover numbers, milder reaction conditions, and enhanced chemo- and regioselectivity for reactions involving the this compound scaffold.

Expanding Applications in Advanced Materials and Functional Molecules beyond Traditional Organic Synthesis

While this compound is a well-established reagent for introducing protecting groups in organic synthesis, particularly for amines, emerging research is exploring its potential in the creation of advanced materials and functional molecules. wikipedia.org The reactivity of the chloroformate group allows for its incorporation into a wide array of molecular architectures.

The ability of chloroformates to react with alcohols and amines to form stable carbonate and carbamate linkages, respectively, makes them valuable building blocks in polymer chemistry. wikipedia.org This reactivity can be harnessed to synthesize novel polycarbonates and polyurethanes. The presence of the 3-methoxyphenyl (B12655295) group in the this compound scaffold can impart specific properties, such as altered solubility, thermal stability, or refractive index, to the resulting polymers.

Beyond polymers, the derivatization of molecules with the (3-methoxyphenyl)methyl carbonate or carbamate moiety can be used to create functional molecules with applications in materials science. For example, functionalization of single-walled carbon nanotubes with oxycarbonyl nitrenes derived from chloroformates has been demonstrated. acs.org This suggests possibilities for modifying the electronic and physical properties of nanomaterials using reagents like this compound. The development of novel flame-retarding polymer additives is another area where the unique chemical structure of chloroformate derivatives is being explored. acs.org

Deeper Mechanistic Insights through Synergistic Experimental and Computational Studies

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. The study of chloroformate reactivity has benefited immensely from a synergistic approach that combines experimental kinetics with computational modeling.

Solvolysis studies of various chloroformate esters, including aryl and benzyl derivatives, have been extensively investigated using linear free energy relationships, such as the extended Grunwald-Winstein equation. nih.govresearchgate.netnih.govmdpi.com These studies provide quantitative insights into the sensitivity of the reaction rate to solvent nucleophilicity and ionizing power, helping to elucidate whether the reaction proceeds through an addition-elimination pathway or an ionization (SN1-type) mechanism. nih.govnih.gov For many substituted phenyl and benzyl chloroformates, the dominant mechanism is a bimolecular addition-elimination process where the initial addition of the solvent is the rate-determining step. nih.govmdpi.com

Computational studies, including ab initio calculations and density functional theory (DFT), are providing an unprecedented level of detail about the transition states and intermediates involved in these reactions. researchgate.net For instance, in carbamate formation from amines and CO₂, a reaction analogous to the reaction of amines with chloroformates, computational analysis has been used to investigate the role of intermediates and the energetics of proton transfer steps. researchgate.netresearchgate.netrsc.org The combination of these theoretical calculations with experimental data from techniques like NMR spectroscopy allows for a more complete and nuanced picture of the reaction landscape, guiding the rational design of more efficient synthetic protocols. rsc.org

Table 2: Common Mechanistic Pathways for Chloroformate Reactions

| Mechanism | Description | Key Intermediates / Transition States | Influencing Factors |

|---|---|---|---|